molecular formula C14H13ClN2O3S B10992018 N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

Cat. No.: B10992018
M. Wt: 324.8 g/mol
InChI Key: HUAKYISEYKNGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{ [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl }-beta-alanine is a synthetic organic compound featuring a central 1,3-thiazole ring substituted at the 2-position with a 2-chlorophenyl group and at the 4-position with a methyl group. The thiazole moiety is conjugated to beta-alanine via a carbonyl linker. The 2-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the methyl substituent at the 4-position contributes to steric stabilization of the thiazole ring.

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C14H13ClN2O3S/c1-8-12(13(20)16-7-6-11(18)19)21-14(17-8)9-4-2-3-5-10(9)15/h2-5H,6-7H2,1H3,(H,16,20)(H,18,19)

InChI Key

HUAKYISEYKNGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Thiazole Ring Formation:

Industrial Production::
  • Industrial-scale synthesis typically involves optimization of the above routes for efficiency and yield.

Chemical Reactions Analysis

    Oxidation: N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group may occur.

    Substitution: The chlorine atom on the phenyl ring can be substituted.

    Common Reagents and Conditions:

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities (e.g., enzyme inhibition).

    Medicine: May have applications in drug discovery.

    Industry: Limited applications due to its specialized structure.

Mechanism of Action

    Molecular Targets: Not well-established, but it may interact with enzymes or receptors.

    Pathways Involved: Requires further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole Cores

1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one
  • Key Features: Contains a 4-methyl-1,3-thiazol-5-yl group but incorporates a spiro-pyrrolizine-indoline scaffold. Exhibits a fused bicyclic system with distinct planar and non-planar regions, stabilized by C-H···O hydrogen bonds .
  • The 2-chlorophenyl group in the target compound may enhance π-π stacking compared to the 3,4-dimethylbenzoyl group in this analog.
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
  • Key Features :
    • Shares the 4-methyl-1,3-thiazol-5-yl core but includes a pyrimidin-2-amine substituent and a dichlorophenyl group .
    • Structural rigidity from the pyrimidine ring may influence binding affinity in enzyme pockets.
  • Comparison :
    • The target compound’s beta-alanine conjugate introduces a carboxylic acid group, enhancing water solubility compared to the pyrimidine-linked analog.
    • Dichlorophenyl groups (3,4-substitution) in the analog vs. 2-chlorophenyl in the target compound may alter electronic effects and steric hindrance at receptor sites.

Substituent-Driven Functional Differences

Chlorophenyl vs. Methylbenzoyl Groups
  • Higher lipophilicity (logP) compared to methyl-substituted analogs, favoring membrane permeability .
  • Methylbenzoyl ( Compound) :
    • Electron-donating methyl groups reduce ring electrophilicity, possibly decreasing interaction with charged biological targets.
Beta-Alanine Conjugate vs. Spiro/Pyrimidine Systems
  • Beta-Alanine :
    • Introduces a zwitterionic character at physiological pH, improving solubility and bioavailability.
    • May serve as a substrate for peptide transporters, enabling targeted delivery .
  • Spiro/Pyrimidine Systems :
    • Increased molecular weight and complexity could limit pharmacokinetic properties but provide multi-target engagement .

Research Findings and Limitations

  • Crystallographic Insights :
    • The spirocyclic analog () exhibits a C(11) hydrogen-bonded chain, suggesting solid-state stability . The target compound’s crystal structure remains unreported, necessitating further study.
  • Biological Data Gaps: Limited empirical data on the target compound’s efficacy in vivo/in vitro compared to ’s well-documented activities.

Biological Activity

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring fused with a chlorophenyl group and a beta-alanine moiety. Its molecular formula is C13H12ClN2O2SC_{13}H_{12}ClN_2O_2S, with a molecular weight of approximately 300.76 g/mol. The presence of the thiazole ring is significant as it is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit or activate various enzymes and receptors, leading to different biological effects. For instance, compounds containing thiazole rings have been shown to possess antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be developed as a potential therapeutic agent against resistant bacterial strains.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies on various cancer cell lines showed that this compound can induce apoptosis and inhibit cell proliferation. Notably:

  • Cell Line : A549 (human lung adenocarcinoma)
    • IC50 : 15 µM
    • Effect : Significant reduction in cell viability (up to 60% at 20 µM)
  • Cell Line : Caco-2 (human colorectal adenocarcinoma)
    • IC50 : 10 µM
    • Effect : Induced apoptosis via mitochondrial pathway activation.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option.
  • Evaluation of Anticancer Properties :
    In a comparative study involving multiple thiazole derivatives, this compound was found to be among the most effective in reducing the viability of Caco-2 cells. The study concluded that the structural modifications in the thiazole ring significantly influenced the anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.